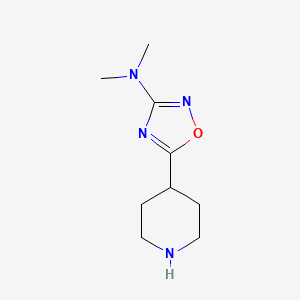
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine, also known as NMPDA, is an organic compound that has been widely used in scientific research for its unique properties. NMPDA is a versatile compound with a range of applications in organic synthesis, pharmacology, and biochemistry. It has been used to synthesize a variety of organic compounds, as well as to study the mechanisms of action of drugs and other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine and its derivatives, particularly those bearing the 1,3,4-oxadiazole moiety, are synthesized through various methods involving the conversion of organic acids into esters, hydrazides, and thiols, eventually leading to the target compounds. These compounds are extensively studied due to their biological activities, and they are screened against enzymes such as butyrylcholinesterase (BChE). Molecular docking studies are also conducted to analyze ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein. Important amino acid residues like Gly116, His438, Tyr332, and Ser198 are found to be crucial for the stabilization of ligands in the binding site (Khalid et al., 2016).
Antimicrobial and Anti-Proliferative Activities
Antimicrobial Activities
The antimicrobial properties of N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine derivatives are noteworthy. These compounds are synthesized and tested against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Certain derivatives display broad-spectrum antibacterial activities, with minimal inhibitory concentration (MIC) values ranging from 0.5–8 μg/mL, indicating potent activity against the tested bacteria (Al-Wahaibi et al., 2021).
Anti-Proliferative Activities
The anti-proliferative activity of these compounds is also a significant area of research. They are evaluated against various cancer cell lines including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7). Certain compounds demonstrate optimum anti-proliferative activity, further highlighting the potential of these compounds in therapeutic applications (Al-Wahaibi et al., 2021).
Structural Analysis and Drug Candidate Evaluation
Molecular Structure Investigations
The molecular structure of derivatives incorporating moieties such as pyrazole/piperidine/aniline is analyzed using X-ray crystallography combined with Hirshfeld and DFT calculations. Intermolecular interactions like H...H, N...H, and H...C contacts play a significant role in molecular packing, and DFT calculations help in predicting electronic properties, and NMR chemical shifts of these compounds (Shawish et al., 2021).
Evaluation as Drug Candidates for Alzheimer’s Disease
Certain N-substituted derivatives are synthesized to evaluate new drug candidates for Alzheimer’s disease. The enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme is assessed, and the validity of synthesized compounds as drug candidates is evaluated through haemolytic activity, indicating their potential in treating neurological disorders (Rehman et al., 2018).
Propiedades
IUPAC Name |
N,N-dimethyl-5-piperidin-4-yl-1,2,4-oxadiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-13(2)9-11-8(14-12-9)7-3-5-10-6-4-7/h7,10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXBTTYNIARXAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)C2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

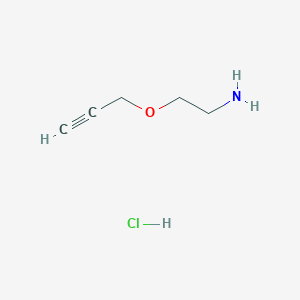
![Tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate](/img/structure/B1379232.png)
![Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B1379233.png)
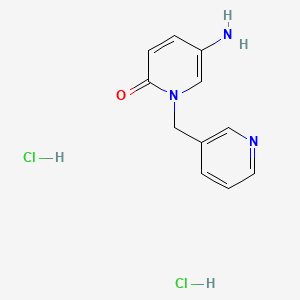
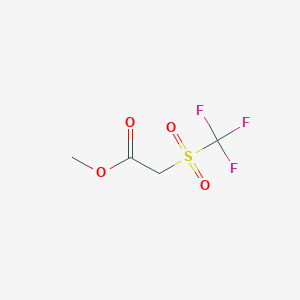
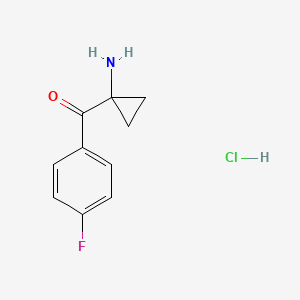
![3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379241.png)
![tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B1379243.png)
![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)
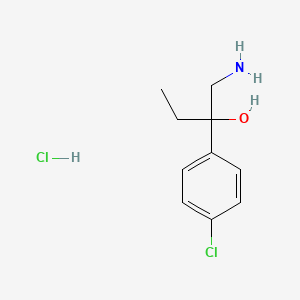
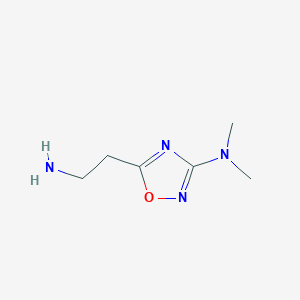
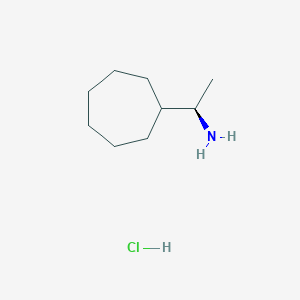
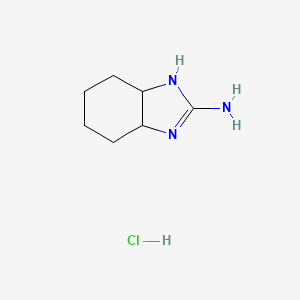
![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)